![molecular formula C7H5BCl2O3 B6301279 3,4-Dichloro-2-formylphenylboronic acid CAS No. 2121512-56-7](/img/structure/B6301279.png)
3,4-Dichloro-2-formylphenylboronic acid
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Overview
Description
3,4-Dichloro-2-formylphenylboronic acid is a type of organoboron compound . It is a versatile synthetic building block and an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients .
Synthesis Analysis
The synthesis of similar compounds like 4-formylyphenylboronic acid has been reported. The process involves the use of starting materials like 4-bromobenzaldehyde, boronic esters of higher alcohols, and butyllithium . More recently, an improved process has been patented using less expensive starting materials such as 4-chlorobenzaldehyde, metallic lithium, and trimethyl borate .Molecular Structure Analysis
The molecular formula of 3,4-Dichloro-2-formylphenylboronic acid is C7H5BCl2O3 . The average mass is approximately 218.83 Da .Chemical Reactions Analysis
Phenylboronic acids, like 3,4-Dichloro-2-formylphenylboronic acid, are often used as starting compounds for the corresponding potassium aryl trifluoroborates . They are also used in Suzuki-Miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions .Scientific Research Applications
Boronic Acid Derivatives in Medicinal Chemistry
Researchers have explored the medicinal potential of boronic acid derivatives, including 3,4-Dichloro-2-formylphenylboronic acid pinacol ester:
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3,4-Dichloro-2-formylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is a fundamental step in organic synthesis .
Pharmacokinetics
It’s worth noting that the compound’s stability and reactivity can be influenced by its boronic ester form .
Result of Action
The molecular effect of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of complex organic compounds . On a cellular level, the effects would depend on the specific organic compounds synthesized and their interactions with cellular components.
Action Environment
The action, efficacy, and stability of 3,4-Dichloro-2-formylphenylboronic acid can be influenced by various environmental factors. These include the pH of the reaction environment, the presence of a suitable catalyst (such as palladium), and the temperature and pressure conditions . The compound is generally stable and environmentally benign, contributing to the mild and functional group tolerant reaction conditions of the Suzuki–Miyaura cross-coupling .
properties
IUPAC Name |
(3,4-dichloro-2-formylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BCl2O3/c9-6-2-1-5(8(12)13)4(3-11)7(6)10/h1-3,12-13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOJGKPUZLBREY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)Cl)C=O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BCl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-2-formylphenylboronic acid |
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